3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
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Overview
Description
3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its complex structure, which includes a benzyl group, a chlorophenyl group, and a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-2H-chromen-2-one with benzyl bromide in the presence of a base to form the benzylated intermediate. This intermediate is then reacted with 4-chlorophenyl acetic acid under esterification conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one
- 2-benzyl-7-(4-chlorophenyl)-3-morpholino-6-(1-phenyl-1H-1,2,3-triazol-4-yl)methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Uniqueness
Compared to similar compounds, 3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both benzyl and chlorophenyl groups.
Properties
Molecular Formula |
C25H19ClO4 |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C25H19ClO4/c1-16-21-12-11-20(29-15-23(27)18-7-9-19(26)10-8-18)14-24(21)30-25(28)22(16)13-17-5-3-2-4-6-17/h2-12,14H,13,15H2,1H3 |
InChI Key |
DPNNPKQTIZBDLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
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